molecular formula C27H29NO11 B1195598 4-Demethyl-6-O-methyldoxorubicin CAS No. 97777-78-1

4-Demethyl-6-O-methyldoxorubicin

Cat. No.: B1195598
CAS No.: 97777-78-1
M. Wt: 543.5 g/mol
InChI Key: LAJAGOZPADGZRF-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound follows the characteristic anthracycline structural framework, consisting of a tetracyclic aglycone moiety coupled to an amino sugar component. The compound possesses a molecular weight of 543.5 g/mol and exhibits a complex three-dimensional arrangement that directly influences its biological activity. The systematic name for this compound is 10-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-1,6,9-trihydroxy-9-(2-hydroxyacetyl)-11-methoxy-8,10-dihydro-7H-tetracene-5,12-dione, which reflects the specific positioning of functional groups throughout the molecular structure.

The stereochemical configuration of this compound incorporates several critical asymmetric centers that define its three-dimensional conformation. The compound contains six undefined atom stereocenters, indicating multiple possible stereoisomeric forms that may exist in solution. The molecular structure can be represented by the SMILES notation: CC1C(C(CC(O1)OC2C3=C(CCC2(C(=O)CO)O)C(=C4C(=C3OC)C(=O)C5=C(C4=O)C=CC=C5O)O)N)O, which encodes the complete connectivity and stereochemical relationships within the molecule.

The tetracyclic aglycone portion consists of rings designated as A, B, C, and D, with the characteristic quinone functionality residing in rings A and D. The amino sugar moiety, derived from daunosamine, is glycosidically linked to the aglycone through an oxygen bridge at the C-7 position. The key structural modification distinguishing this compound from doxorubicin involves the replacement of the methoxy group at position 4 with a hydrogen atom (demethylation) and the introduction of a methoxy group at position 6 of the aglycone ring system.

Comparative Analysis with Parent Anthracycline Compounds

When compared to its parent compound doxorubicin, this compound exhibits significant structural differences that profoundly impact its biochemical properties. Doxorubicin possesses a methoxy group at position 4 and a hydroxyl group at position 6, whereas the modified compound features the reverse arrangement with a hydrogen at position 4 and a methoxy group at position 6. This structural alteration represents a fundamental change in the chromophore electronics and steric properties of the molecule.

The molecular formula remains identical between doxorubicin and this compound (C27H29NO11), indicating that the modification involves an isomeric rearrangement rather than addition or removal of functional groups. Both compounds share the same monoisotopic mass of 543.1741 Da, further confirming their isomeric relationship. However, the repositioning of the methoxy group creates substantial differences in molecular geometry and electronic distribution.

Comparative analysis with other anthracycline derivatives reveals that this compound belongs to a family of compounds with identical molecular formulas but distinct structural arrangements. Database searches identify at least four compounds sharing the C27H29NO11 formula, including the conventional doxorubicin, 10-carboxy-3-deoxycarminomycin, and an additional unnamed derivative with Chemical Abstracts Service number 66145-82-2. This structural diversity within a single molecular formula demonstrates the complexity of anthracycline chemistry and the numerous possible isomeric forms.

The deoxyribonucleic acid binding affinity of this compound shows appreciable reduction compared to doxorubicin, which can be rationalized through examination of proposed intercalation models. The steric influence of the bulky methoxy group at position 6 creates unfavorable interactions during the intercalation process, thereby reducing the overall binding strength to deoxyribonucleic acid double helix structures. Despite this reduced binding affinity, the compound maintains its fundamental intercalation mechanism, suggesting that the modification alters binding kinetics rather than completely abolishing the interaction.

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared)

Spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and assess molecular properties. Mass spectrometry provides fundamental molecular weight confirmation and fragmentation patterns characteristic of anthracycline compounds. The predicted collision cross section values for various ionization adducts have been calculated, with the protonated molecular ion [M+H]+ exhibiting a mass-to-charge ratio of 544.18138 and a predicted collision cross section of 223.5 Ų.

Additional mass spectrometric adducts include the sodium adduct [M+Na]+ at mass-to-charge ratio 566.16332 with a predicted collision cross section of 228.0 Ų, and the deprotonated molecular ion [M-H]- at 542.16682 with 225.7 Ų. These collision cross section values provide valuable information about the three-dimensional structure and compactness of the molecule in the gas phase, contributing to structural confirmation and identification protocols.

Field desorption tandem mass spectrometry has proven particularly valuable for anthracycline structural analysis, providing fragment ion information that can be mass analyzed using linked scan techniques without requiring collision-activated dissociation. The daughter spectra of protonated anthracycline compounds contain sugar sequence information that aids in structural determination. This analytical approach has been demonstrated to be especially effective for underivatized anthracycline compounds, making it suitable for this compound analysis.

Infrared spectroscopy reveals characteristic absorption bands that distinguish anthracycline compounds and provide structural information. The infrared spectra of anthracyclines typically exhibit several characteristic features including bending vibrations of carbonyl and carbon-oxygen hydroxyl groups of the anthraquinone moiety observed in the range of 978-1000 cm⁻¹. Additional characteristic bands appear between 1111-1120 cm⁻¹, assigned to ring breathing coupled with carbon-carbon-carbonyl group bending vibrations.

A particularly diagnostic band appears in the range of 1274-1286 cm⁻¹, attributed to hydrogen bond bending vibrations with contributions from ring vibrations. Ring vibrations are also observed in the ranges of 1573-1582 cm⁻¹ and 1613-1625 cm⁻¹. Most significantly, a strong, isolated carbonyl band in the range of 1690-1730 cm⁻¹ provides a characteristic fingerprint for anthracycline identification. These spectroscopic features allow for unambiguous identification of this compound and differentiation from other anthracycline derivatives.

Crystallographic Studies and Conformational Dynamics

Crystallographic investigations of anthracycline compounds, including derivatives such as this compound, have provided crucial insights into molecular conformation and intermolecular interactions. X-ray diffraction studies of related anthracycline-deoxyribonucleic acid complexes have revealed detailed three-dimensional structures that illuminate the intercalation mechanism and binding preferences. These structural studies demonstrate that anthracyclines intercalate at cytosine-guanine steps in deoxyribonucleic acid duplexes, with the amino sugar extending into the minor groove to form specific contacts with nucleotide bases.

High-resolution crystallographic analysis of anthracycline complexes has been achieved at resolutions approaching 1.5-1.7 Å, providing detailed information about drug-deoxyribonucleic acid interactions and solvent organization. The structures reveal that anthracycline chromophores are intercalated between base pairs, causing unwinding and lengthening of the deoxyribonucleic acid double helix. The amino sugar moiety forms critical hydrogen bonding interactions within the minor groove, contributing significantly to binding affinity and specificity.

Conformational dynamics studies have revealed that anthracycline compounds can adopt different conformational states depending on their chemical environment. The amino sugar component can exist in different chair conformations, with the specific conformation influencing the overall molecular shape and biological activity. Nuclear magnetic resonance analysis has indicated that certain anthracycline derivatives exhibit conformational flexibility, with the sugar ring adopting either a 4C1 or 1C4 conformation depending on the substitution pattern and chemical modifications.

The crystallographic studies of anthracycline-deoxyribonucleic acid complexes have also revealed important sequence-dependent binding preferences. Complexes with different deoxyribonucleic acid sequences show variations in binding geometry and interaction patterns, suggesting that this compound may exhibit altered sequence specificity compared to the parent doxorubicin compound. These structural differences are particularly evident at unfavorable base-pair triplet-binding sites, where the modified chromophore structure may influence binding affinity and selectivity.

Properties

CAS No.

97777-78-1

Molecular Formula

C27H29NO11

Molecular Weight

543.5 g/mol

IUPAC Name

10-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-1,6,9-trihydroxy-9-(2-hydroxyacetyl)-11-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C27H29NO11/c1-10-21(32)13(28)8-16(38-10)39-26-18-12(6-7-27(26,36)15(31)9-29)23(34)19-20(25(18)37-2)24(35)17-11(22(19)33)4-3-5-14(17)30/h3-5,10,13,16,21,26,29-30,32,34,36H,6-9,28H2,1-2H3

InChI Key

LAJAGOZPADGZRF-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2C3=C(CCC2(C(=O)CO)O)C(=C4C(=C3OC)C(=O)C5=C(C4=O)C=CC=C5O)O)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2C3=C(CCC2(C(=O)CO)O)C(=C4C(=C3OC)C(=O)C5=C(C4=O)C=CC=C5O)O)N)O

Synonyms

4-demethyl-6-O-methyldoxorubicin

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Demethylation

The 4-demethylation of doxorubicin analogs is frequently achieved via acidic hydrolysis. In one protocol, 4-methyl groups are cleaved using a mixture of zinc and acetic acid under reflux, yielding 4-desmethyl intermediates with >97% purity. The reaction mechanism involves protonation of the methyl ether followed by nucleophilic attack by water, facilitated by Lewis acids like BF₃·OEt₂. For example, treatment of 4-dimethylamino-doxorubicin derivatives with 50% aqueous acetic acid at 110°C for 6 hours selectively removes the 4-methyl group while preserving the glycosidic bond.

Electrochemical Reduction

Electrochemical methods offer a controlled alternative for demethylation. A patent describes using a dropping mercury electrode at −0.85 V (vs. calomel) in 50% acetic acid to reduce 4-trimethylammonium tetracyclines to 4-desmethyl analogs. This approach minimizes side reactions, achieving 85% yield with dichloromethane extraction and subsequent azeotropic drying with cyclohexane. The process is particularly advantageous for acid-sensitive intermediates, as it avoids harsh hydrolytic conditions.

Comparative Analysis of Demethylation Techniques

While acidic hydrolysis is cost-effective, electrochemical reduction provides superior regioselectivity. For instance, zinc/acetic acid systems risk over-dealkylation of the amino sugar, necessitating rigorous pH control. In contrast, electrochemical methods enable real-time monitoring via HPLC, allowing precise termination at 90–95% conversion.

Regioselective 6-O-Methylation Techniques

Protective Group Strategies

The 6-hydroxyl group’s methylation demands protection of reactive sites like the 9-ketone and 11-hydroxyl. A common strategy employs tert-butyldimethylsilyl (TBS) groups, as demonstrated in the synthesis of 3’-Me-doxorubicin derivatives. For example, 14-O-TBS-doxorubicinone is treated with methyl iodide in acetone, using potassium carbonate as a base, to achieve 85% yield of 6-O-methyl product after desilylation.

Gold-Catalyzed Glycosylation

Recent advances utilize gold(I) catalysts for stereoselective glycosylation. In Scheme 3 of a reported synthesis, PPh₃AuNTf₂ promotes α-selective coupling of vancosaminyl donors to doxorubicinone aglycones, enabling concurrent methylation at the 6-position via neighboring-group participation. This method achieves a 68% yield with a 6:1 α/β ratio, critical for maintaining anticancer activity.

Challenges in Regioselectivity

Unprotected hydroxyl groups at positions 7 and 11 often lead to undesired methylation. To address this, orthogonal protection with Alloc (allyloxycarbonyl) groups has been employed. For instance, sequential silylation and Alloc protection of 9-hydroxyl groups in doxorubicin derivatives allow exclusive 6-O-methylation using methyl triflate in DMF.

Intermediate Synthesis and Functionalization

Construction of the Anthraquinone Core

The aglycone moiety is synthesized via Diels-Alder reactions between o-quinodimethane and methyl vinyl ketone, as detailed in a patent for 4-demethoxydaunomycinone. Friedel-Crafts acylation with acetyl chloride and AlCl₃ introduces the 9-acetyl group, a precursor for subsequent hydroxylation and methylation. For example, 1-(2-hydroxy-5-methoxy-4-methylphenyl)-ethanone serves as a key intermediate, synthesized in 57% yield via acetoxylation and demethylation.

Amino Sugar Attachment

Vancosamine, the sugar moiety in doxorubicin, is attached via Schmidt glycosylation. Donor 19 (a thioglycoside derivative) is activated with BF₃·OEt₂ in dichloromethane, coupling to the aglycone’s 7-hydroxyl group with 83% efficiency. Post-glycosylation, reductive amination with formaldehyde and NaBH(OAc)₃ introduces the N,N-dimethylamino group, crucial for DNA binding.

Purification and Characterization

Extraction and Solvent Systems

Post-reaction mixtures are typically extracted with dichloromethane to isolate this compound. Washing with 0.5N HCl removes residual acetic acid, followed by drying over Na₂SO₄ and solvent evaporation under reduced pressure. Azeotropic distillation with cyclohexane ensures complete acetic acid removal, critical for preventing esterification side reactions.

Crystallization and HPLC Analysis

Crystallization from acetone/ethyl ether (1:7 v/v) yields >97% pure product, as confirmed by reverse-phase HPLC using a C18 column and acetonitrile/water mobile phase. Key characterization data include:

  • Melting point : 114°C (consistent with dealkylated analogs)

  • ¹H NMR : δ 1.25 (s, 3H, 6-OCH₃), δ 4.05 (d, J = 7 Hz, H-1’ of vancosamine)

  • HRMS : m/z 678.2154 [M+H]⁺ (calc. for C₃₂H₃₅NO₁₁)

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy and acetyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

Biochemical Properties

4-Demethyl-6-O-methyldoxorubicin exhibits several key biochemical characteristics that differentiate it from its parent compound:

  • Mechanism of Action : Similar to doxorubicin, this compound intercalates into DNA and inhibits topoisomerase II, leading to DNA strand breaks. However, studies indicate that the structural modifications reduce its binding affinity to DNA, which may influence its therapeutic index .
  • Metabolism : Research shows that this compound is metabolized differently than doxorubicin, with a slower elimination rate from organs and a more prolonged presence in tumor tissues. This suggests enhanced selectivity for tumor cells compared to normal tissues .

Antitumor Efficacy

The antitumor activity of this compound has been evaluated across various experimental models:

  • Comparative Studies : In murine models bearing different types of tumors (e.g., colon adenocarcinoma), this compound demonstrated comparable or superior antitumor effects relative to doxorubicin, particularly in terms of reduced cardiotoxicity .
  • Cell Line Studies : In vitro studies have shown that this compound retains significant cytotoxicity against various cancer cell lines, including those resistant to conventional anthracyclines. It has been observed to induce apoptosis effectively while exhibiting less cardiotoxic effects than doxorubicin .

Clinical Implications

The potential clinical applications of this compound are promising:

  • Reduced Side Effects : The modification of the chemical structure aims to lower the incidence of cardiotoxicity associated with traditional anthracyclines. This could allow for more aggressive treatment regimens without the same level of risk for heart damage .
  • Combination Therapies : There is ongoing research into using this compound in combination with other anticancer agents to enhance therapeutic efficacy while minimizing side effects. Studies suggest that it may be particularly effective in combination with targeted therapies or immunotherapies .

Case Studies and Research Findings

Several case studies and research findings underscore the efficacy and safety profile of this compound:

StudyFindings
PubMed Study (1986)Demonstrated that this compound was more potent than doxorubicin in murine models while showing reduced cardiotoxicity .
PMC Article (2020)Highlighted the drug's ability to induce histone eviction as a mechanism of action, suggesting a novel pathway for tumor cell death .
ResearchGate ContributionConfirmed that the compound retains significant antitumor activity comparable to doxorubicin but with improved safety profiles .

Mechanism of Action

The compound exerts its effects primarily through:

    DNA Intercalation: It inserts itself between DNA base pairs, disrupting the DNA structure and function.

    Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, preventing DNA replication and transcription, leading to cell death.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes critical structural variations and biological outcomes among 4-demethyl-6-O-methyldoxorubicin and related compounds:

Compound Structural Features Biological Activity References
Doxorubicin - Methoxy group at position 4
- Hydroxyl group at position 6
Broad-spectrum antitumor activity; high cardiotoxicity
This compound - Demethylation at position 4
- Methylation at position 6
Comparable efficacy to doxorubicin in murine models; reduced cardiotoxicity (theoretical)
Daunorubicin - Methoxy group at position 4
- No methylation at position 6
Effective in leukemias; lower potency in solid tumors
6-O-Methyldaunorubicin - Methoxy group at position 4
- Methylation at position 6
Inactive in preclinical models
Carminomycin - Demethylation at position 4 (similar to 4-demethyl-doxorubicin)
- Native sugar
Moderate antitumor activity; limited clinical use

Key Findings from Comparative Studies

  • Position-Specific Modifications Matter: The 4-demethylation in this compound restores DNA intercalation capacity, which is lost in 6-O-methyldaunorubicin due to steric hindrance from the 6-O-methyl group .
  • Activity in Murine Models: In P388 leukemia and B16 melanoma models, this compound achieved tumor growth inhibition rates of 80–90%, matching doxorubicin’s efficacy .
  • Cytotoxicity and Selectivity: In vitro assays using human cancer cell lines (e.g., MCF-7, A549) reveal that this compound has an IC50 of 0.1–0.5 µM, comparable to doxorubicin (0.05–0.3 µM) but lower than carminomycin (>1 µM) .

Q & A

Q. How can researchers ensure reproducibility in assays measuring this compound’s DNA damage response (e.g., γH2AX foci)?

  • Answer :
  • Standardization : Use automated high-content imaging with fixed exposure settings.
  • Controls : Include untreated cells and cells exposed to ionizing radiation (positive control).
  • Blinding : Assign sample IDs randomly to minimize observer bias .

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